7-methyl-9-(1-naphthylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Description
This compound belongs to the cyclopenta[c]chromen-4-one family, characterized by a fused bicyclic core with a ketone group at position 2. The substitution at position 9 with a 1-naphthylmethoxy group distinguishes it from other derivatives. Key structural features include:
- Core structure: A cyclopenta[c]chromenone skeleton with a 7-methyl substituent.
- Substituent: A bulky 1-naphthylmethoxy group at position 9, which may influence steric and electronic interactions.
No direct molecular formula or mass data are provided in the evidence for this compound. However, analogs such as 7-methyl-9-(2-nitro-4-trifluoromethyl-phenoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one (C₂₀H₁₄F₃NO₅, mass 405.328 g/mol) and 9-benzyloxy-7-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one (C₂₁H₁₈O₃, mass 318.36 g/mol) suggest a likely molecular weight range of 350–450 g/mol for the target compound .
Properties
Molecular Formula |
C24H20O3 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
7-methyl-9-(naphthalen-1-ylmethoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C24H20O3/c1-15-12-21(23-19-10-5-11-20(19)24(25)27-22(23)13-15)26-14-17-8-4-7-16-6-2-3-9-18(16)17/h2-4,6-9,12-13H,5,10-11,14H2,1H3 |
InChI Key |
PFPHSOOSJBKPAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-9-(1-naphthylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the chromene core: This can be achieved through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.
Introduction of the naphthylmethoxy group: This step involves the reaction of the chromene core with a naphthylmethanol derivative, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Methylation: The final step involves the methylation of the chromene core, which can be achieved using methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
7-methyl-9-(1-naphthylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF with alkyl halides.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated derivatives at the methyl group.
Scientific Research Applications
7-methyl-9-(1-naphthylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of diseases like cancer and inflammatory disorders.
Industry: Utilized in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 7-methyl-9-(1-naphthylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to specific receptors: This can modulate the activity of enzymes and other proteins involved in various biological processes.
Inhibiting key enzymes: This can lead to the suppression of pathways involved in disease progression, such as inflammation and cancer.
Modulating gene expression: This can result in changes in the levels of proteins that are critical for cell survival and proliferation.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Analogs
*Estimated based on analogs.
Structural and Electronic Differences
- .
- Electronic Effects: Unlike electron-withdrawing groups (e.g., NO₂, CF₃ in ), the naphthylmethoxy group is electron-rich, which may enhance π-π stacking interactions in aromatic systems.
- Solubility : Analogs with polar groups (e.g., 2-oxopropoxy in ) exhibit higher water solubility, whereas the target compound’s naphthyl group likely reduces solubility, favoring lipid membranes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
